

# codeine hydrochloride CAS number and chemical structure

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: Codeine hydrochloride

CAS No.: 1422-07-7

Cat. No.: B073730

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## An In-depth Technical Guide to Codeine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **codeine hydrochloride**, including its chemical identity, physicochemical properties, synthesis, analytical methods, and mechanism of action. The information is presented to support research and development activities involving this compound.

### Chemical Identity and Structure

**Codeine hydrochloride** is the hydrochloride salt of codeine, an opioid analgesic. It is synthetically produced from morphine or extracted from the opium poppy (*Papaver somniferum*).<sup>[1]</sup>

The chemical structure of codeine features a pentacyclic ring system characteristic of morphinan alkaloids. The hydrochloride salt enhances its solubility in water.

Table 1: Chemical Identifiers for **Codeine Hydrochloride** (Anhydrous)

Identifier	Value
CAS Number	1422-07-7
Molecular Formula	C18H22ClNO3
Molecular Weight	335.8 g/mol [2]
IUPAC Name	(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride[2]
InChI	InChI=1S/C18H21NO3.ClH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-6,11-13,17,20H,7-9H2,1-2H3;1H/t11-,12+,13-,17-,18-;/m0./s1
SMILES	CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.Cl

## Physicochemical Properties

Understanding the physicochemical properties of **codeine hydrochloride** is crucial for its formulation and analytical development.

Table 2: Physicochemical Properties of Codeine and its Hydrochloride Salt

Property	Value	Notes
Melting Point (Codeine Base)	154-156 °C[3]	
pKa (Codeine Base)	8.21[3]	This indicates that codeine is a weak base.
Solubility (Hydrochloride Salt)	Freely soluble in water; slightly soluble in alcohol.[4]	The hydrochloride salt form significantly increases aqueous solubility.
Appearance	White or almost white crystalline powder or small, colorless crystals.	

## Experimental Protocols

### Synthesis of Codeine from Morphine

Codeine is most commonly synthesized from morphine via O-methylation.[5] A general laboratory-scale procedure is outlined below, based on established methods.

#### Protocol: Methylation of Morphine to Synthesize Codeine

- **Reaction Setup:** In a round-bottom flask, dissolve morphine in a suitable solvent such as toluene.[6]
- **Addition of Reagents:** Add a methylating agent, such as a trimethylanilinium salt (e.g., trimethylphenylammonium chloride), to the reaction mixture. An organic base may be required if a chloride salt is used.[6][7]
- **Reaction Conditions:** Heat the mixture under reflux for several hours. The specific temperature and reaction time will depend on the chosen solvent and methylating agent. For example, when using a morphine-loaded methylation resin in toluene, heating at 100-105°C for 6-9 hours has been reported to produce high yields.[6]
- **Work-up and Purification:** After the reaction is complete, cool the mixture and perform an acid-base extraction to separate the codeine from unreacted morphine and byproducts. The product can then be further purified by recrystallization.

- Conversion to Hydrochloride Salt: To obtain **codeine hydrochloride**, the purified codeine base is dissolved in a suitable solvent and treated with hydrochloric acid. The salt is then precipitated and collected.

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of codeine in pharmaceutical formulations and biological samples.[\[8\]](#)

Protocol: Reversed-Phase HPLC for Codeine Analysis

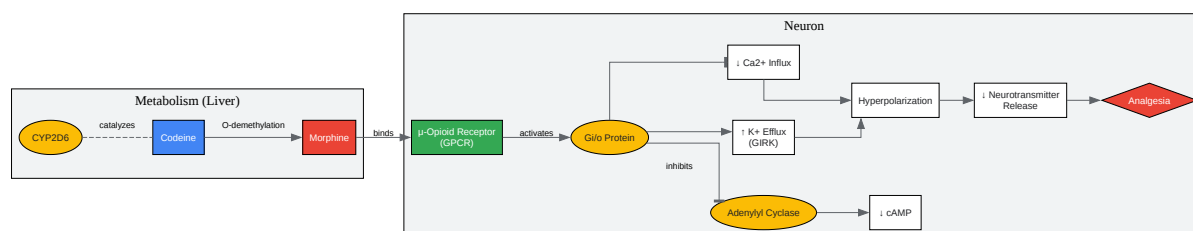
- Instrumentation: A standard HPLC system with a UV detector.
- Column: A reversed-phase C8 or C18 column is typically used.[\[8\]](#) For example, a RP-8 Lichrosorb-10 column.[\[9\]](#)
- Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 0.5% w/v aqueous ammonium acetate). A common mobile phase composition is methanol:buffer (70:30) at a pH of approximately 7.0.[\[9\]](#)
- Flow Rate: A typical flow rate is 1.5 mL/min.[\[10\]](#)
- Detection: UV detection at 212 nm.[\[9\]](#)
- Sample Preparation:
  - Pharmaceuticals: Tablets are ground, and the powder is dissolved in the mobile phase or a suitable solvent, followed by filtration. Syrups may be diluted directly.
  - Biological Fluids: A liquid-liquid or solid-phase extraction is typically required to isolate the analyte and remove interferences. An acid/base extraction can be employed for samples containing acetaminophen or aspirin.[\[11\]](#)
- Quantification: The concentration of codeine is determined by comparing the peak area of the sample to that of a known standard.

## Mechanism of Action and Signaling Pathway

Codeine itself has a relatively low affinity for opioid receptors. Its analgesic effects are primarily mediated through its metabolic conversion to morphine in the liver by the cytochrome P450 enzyme CYP2D6.[5] Morphine is a potent agonist of the  $\mu$ -opioid receptor (MOR), a G protein-coupled receptor (GPCR).

The binding of morphine to the MOR initiates a signaling cascade that leads to analgesia. This pathway involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Additionally, the activation of the MOR leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. These events hyperpolarize the neuron, reducing its excitability and inhibiting the release of nociceptive (pain-signaling) neurotransmitters.

Below is a diagram illustrating the metabolic activation and signaling pathway of codeine.



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Metabolic activation and signaling pathway of codeine.

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